An In-depth Technical Guide to 4-tert-butyl-2-(chloromethyl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-tert-butyl-2-(chloromethyl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-butyl-2-(chloromethyl)pyrimidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a pyrimidine core substituted with a reactive chloromethyl group and a sterically influential tert-butyl group, renders it a valuable intermediate for the synthesis of a diverse array of complex molecules.[1] The pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, and the chloromethyl moiety provides a reactive handle for introducing this key structural motif into various molecular frameworks.[1][2] This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, reactivity, and applications of 4-tert-butyl-2-(chloromethyl)pyrimidine, with a focus on its utility for professionals in drug discovery and development.
Chemical Structure and Identification
The accurate identification of a chemical entity is paramount for reproducible scientific research. This section details the key identifiers for 4-tert-butyl-2-(chloromethyl)pyrimidine.
| Identifier | Value |
| IUPAC Name | 4-tert-butyl-2-(chloromethyl)pyrimidine[1] |
| CAS Number | 859162-68-8[1] |
| Molecular Formula | C₉H₁₃ClN₂[1] |
| Molecular Weight | 184.66 g/mol [1] |
| Canonical SMILES | CC(C)(C)C1=NC(=NC=C1)CCl[1] |
| InChI | InChI=1S/C9H13ClN2/c1-9(2,3)7-4-5-11-8(6-10)12-7/h4-5H,6H2,1-3H3[1] |
| InChI Key | JGEOXTGHDDVJQR-UHFFFAOYSA-N[1] |
graph "4_tert_butyl_2_chloromethyl_pyrimidine" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.3,0.75!", fontcolor="#202124"]; N3 [label="N", pos="-1.3,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; C6 [label="C", pos="1.3,0.75!", fontcolor="#202124"]; C_Cl [label="C", pos="-2.6,1.5!", fontcolor="#202124"]; Cl [label="Cl", pos="-3.9,2.25!", fontcolor="#202124"]; C_tert [label="C", pos="0,-3!", fontcolor="#202124"]; C_Me1 [label="C", pos="-1.3,-3.75!", fontcolor="#202124"]; C_Me2 [label="C", pos="1.3,-3.75!", fontcolor="#202124"]; C_Me3 [label="C", pos="0,-4.5!", fontcolor="#202124"]; H5 [label="H", pos="2.3,-1.25!", fontcolor="#202124"]; H6 [label="H", pos="2.3,1.25!", fontcolor="#202124"]; H_Cl1 [label="H", pos="-2.9,0.75!", fontcolor="#202124"]; H_Cl2 [label="H", pos="-2.3,2.25!", fontcolor="#202124"];
// Bond edges N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- C_Cl [label=""]; C_Cl -- Cl [label=""]; C4 -- C_tert [label=""]; C_tert -- C_Me1 [label=""]; C_tert -- C_Me2 [label=""]; C_tert -- C_Me3 [label=""]; C5 -- H5 [label=""]; C6 -- H6 [label=""]; C_Cl -- H_Cl1 [label=""]; C_Cl -- H_Cl2 [label=""]; }
Caption: Chemical structure of 4-tert-butyl-2-(chloromethyl)pyrimidine.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a compound is essential for its handling, storage, and application in chemical synthesis.
Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 187 - 189 °C (369 - 372 °F) | [3] |
| Density | 0.952 g/mL at 20 °C (68 °F) | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol; insoluble in water. | [1] |
Chemical Properties
The chemical reactivity of 4-tert-butyl-2-(chloromethyl)pyrimidine is primarily dictated by the electrophilic nature of the carbon atom in the chloromethyl group, which is enhanced by the electron-withdrawing effect of the pyrimidine ring. This makes the compound highly susceptible to nucleophilic substitution reactions.[1]
Stability: The compound is relatively stable under standard conditions but is sensitive to moisture due to the reactive chloromethyl group.[1] It is a combustible liquid and can form explosive mixtures with air upon intense heating.[3]
Synthesis
General Synthetic Workflow
Caption: General workflow for the synthesis of 4-tert-butyl-2-(chloromethyl)pyrimidine.
Experimental Protocol (General)
Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist. Appropriate safety precautions must be taken.
-
Reaction Setup: To a solution of 4-tert-butylpyrimidine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst such as zinc chloride is added.[1]
-
Addition of Reagent: The reaction mixture is cooled to a controlled temperature, typically between 0 and 10 °C.[1] A chloromethylating agent, such as chloromethyl methyl ether, is then added dropwise while maintaining the temperature.[1]
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or distillation, to yield pure 4-tert-butyl-2-(chloromethyl)pyrimidine.
Reactivity and Synthetic Applications
The primary mode of reactivity for 4-tert-butyl-2-(chloromethyl)pyrimidine is nucleophilic substitution at the chloromethyl group.[1] This reaction proceeds readily with a wide range of nucleophiles, including amines, thiols, and alcohols, providing a facile route to a variety of 2-substituted-4-tert-butylpyrimidine derivatives.[1]
Nucleophilic Substitution Reactions
The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.[1]
Caption: General scheme for the nucleophilic substitution of 4-tert-butyl-2-(chloromethyl)pyrimidine.
Reaction with Amines: Primary and secondary amines react with 4-tert-butyl-2-(chloromethyl)pyrimidine, typically in the presence of a base to neutralize the HCl formed, to yield the corresponding 2-(aminomethyl)-4-tert-butylpyrimidine derivatives. These products are valuable scaffolds in the synthesis of biologically active molecules.
Reaction with Thiols: Thiol nucleophiles, such as thiophenols and alkyl thiols, readily react to form 2-((aryl/alkylthio)methyl)-4-tert-butylpyrimidines.[1] This reaction is often facilitated by a base to generate the more nucleophilic thiolate anion.
Reaction with Alcohols: Alcohols can also act as nucleophiles, typically requiring a strong base to form the more reactive alkoxide, to produce 2-(alkoxymethyl)-4-tert-butylpyrimidine ethers.
Applications in Drug Discovery
The pyrimidine core is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[4][5] 4-tert-butyl-2-(chloromethyl)pyrimidine serves as a key building block for the synthesis of novel pyrimidine-containing compounds with potential therapeutic applications, particularly in the development of kinase inhibitors.[1] The ability to introduce diverse functionalities at the 2-position via the chloromethyl handle allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
4-tert-butyl-2-(chloromethyl)pyrimidine is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
-
Hazards: Combustible liquid.[3] Harmful if swallowed or in contact with skin.[3] Causes severe skin burns and eye damage.[3] Harmful to aquatic life.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
First Aid:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower. Call a physician immediately.[3]
-
In case of eye contact: Rinse out with plenty of water and immediately call an ophthalmologist.[3]
-
If inhaled: Move to fresh air and call a physician.[3]
-
If swallowed: Make the victim drink water (two glasses at most), avoid vomiting, and call a physician immediately.[3]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
4-tert-butyl-2-(chloromethyl)pyrimidine is a versatile and reactive intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its unique combination of a pyrimidine core, a reactive chloromethyl group, and a sterically demanding tert-butyl group provides a valuable platform for the synthesis of novel and diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in the development of new therapeutic agents.
References
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Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
- Navuluri, C., Su, H. Y., Sullivan, R. J., Lee, T., Jones, B. P., Gorin, B., ... & Desrosiers, J. N. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(21), 4626–4630.
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Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
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NextSDS. (n.d.). 4-tert-butyl-6-chloro-2-(chloromethyl)pyrimidine — Chemical Substance Information. Retrieved from [Link]
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Beilstein Journals. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]
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MDPI. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2018). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved from [Link]
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ACS Publications. (2011). A convenient two-step synthesis of 2,6-di-tert-butyl-4-methylpyridine, a sterically hindered nonnucleophilic base. Retrieved from [Link]
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GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
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MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
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Journal of Molecular Science. (2025). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrimidine Derivatives. Retrieved from [Link]
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ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]
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MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Retrieved from [Link]
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Der Pharma Chemica. (2026). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Retrieved from [Link]
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PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
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